molecular formula C12H17N B2522459 1-Benzyl-3,3-dimethylazetidine CAS No. 13509-71-2

1-Benzyl-3,3-dimethylazetidine

Cat. No.: B2522459
CAS No.: 13509-71-2
M. Wt: 175.275
InChI Key: WPDLZIHBUNVNLF-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-dimethylazetidine is an organic compound with the molecular formula C12H17N. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound is notable for its structural features, which include a benzyl group attached to the nitrogen atom and two methyl groups at the 3-position of the azetidine ring .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,3-dimethylazetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Saturated azetidine derivatives.

    Substitution: Various substituted azetidines depending on the reagents used.

Scientific Research Applications

1-Benzyl-3,3-dimethylazetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-dimethylazetidine involves its interaction with molecular targets through its azetidine ring and benzyl group. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical pathways. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

    Azetidine: The parent compound with a four-membered nitrogen-containing ring.

    3,3-Dimethylazetidine: Lacks the benzyl group but shares the dimethyl substitution at the 3-position.

    1-Benzylazetidine: Similar structure but without the dimethyl groups at the 3-position.

Uniqueness: 1-Benzyl-3,3-dimethylazetidine is unique due to the combination of the benzyl group and the dimethyl substitution, which imparts distinct chemical and physical properties. This combination enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-benzyl-3,3-dimethylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-12(2)9-13(10-12)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDLZIHBUNVNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13509-71-2
Record name 1-benzyl-3,3-dimethyl-azetidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 8.97 g (0.04 mole) of tetrahydro-3-benzyl-5,5-dimethyl-1,3-oxazin-2-one and 0.084 g (0.002 mole) of lithium chloride was heated to 245° C. at a pressure of 100 torr in a 25-ml flask equipped with a mechanical stirrer and distillation head. The receiver was cooled with dry ice as the product slowly distilled. After 5 hours, an additional 0.084 g of lithium chloride was added and heating was continued for an additional 25 hours. At this time, 5.84 g (85 percent yield) of pure 1-benzyl-3,3-dimethylazetidine had collected. The material was redistilled at bp 107° C.-108° C. (15 mm).
Name
tetrahydro-3-benzyl-5,5-dimethyl-1,3-oxazin-2-one
Quantity
8.97 g
Type
reactant
Reaction Step One
Quantity
0.084 g
Type
reactant
Reaction Step One

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